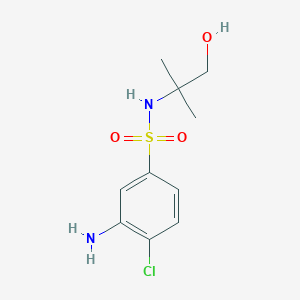
3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is protected, and the hydroxyl group is introduced at the 2-position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide may involve:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide may have unique properties such as enhanced stability, specific binding affinity, or improved pharmacokinetic profile compared to other sulfonamides.
生物活性
3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS No. 1017458-45-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The molecular formula of this compound is C9H13ClN2O3S, with a molecular weight of 264.73 g/mol. The compound features an amino group, a chloro substituent, and a sulfonamide moiety, which are critical for its biological activity.
Antibacterial Properties
Research indicates that sulfonamides exhibit significant antibacterial activity by inhibiting bacterial folate synthesis. The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for the biosynthesis of folate in bacteria. A study evaluating various sulfonamide derivatives found that modifications to the amino and chloro groups can enhance antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
Anti-inflammatory Effects
Sulfonamides have been explored for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis. The compound's ability to inhibit the production of pro-inflammatory cytokines has been documented in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
Case Study 1: Efficacy Against Resistant Strains
In a clinical setting, a study investigated the efficacy of sulfonamide derivatives against multi-drug resistant bacterial strains. The results indicated that the compound demonstrated significant activity against resistant E. coli strains, with an MIC lower than traditional antibiotics used in treatment .
Case Study 2: In Vitro Cytotoxicity
Another study assessed the cytotoxic effects of various sulfonamides on human cell lines. The findings revealed that while some derivatives exhibited cytotoxicity at high concentrations, this compound showed minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .
特性
IUPAC Name |
3-amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-10(2,6-14)13-17(15,16)7-3-4-8(11)9(12)5-7/h3-5,13-14H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSLEHXIIRBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













